Bond Durability on Noble Alloys After Thermal Cycling
The specific formulation of CAS 170427-66-4, defined as containing thiophosphoric methacrylate, was directly compared to primers using only phosphoric methacrylates. In a study by Taira and Imai (1995) using an Ag-Pd alloy, the thiophosphoric methacrylate-based primer showed no significant decrease in bond strength after 2,000 thermocycles, while the phosphoric methacrylate-based primers demonstrated a statistically significant (p < 0.05) decrease [1]. This demonstrates the superiority of the thiophosphoric moiety for maintaining bond integrity under thermal stress on noble metals.
| Evidence Dimension | Shear bond strength durability after thermal cycling (2,000 cycles, 4-60°C) on Ag-Pd alloy |
|---|---|
| Target Compound Data | No significant decrease (p > 0.05) from initial bond strength |
| Comparator Or Baseline | Primers based on phosphoric methacrylates alone |
| Quantified Difference | Target compound maintained bond strength; comparators showed a statistically significant (p < 0.05) decrease. |
| Conditions | In vitro study; 2,000 thermocycles between 4°C and 60°C on a silver-palladium alloy substrate. |
Why This Matters
This data is critical for procurement in restorative dentistry, as it directly predicts the long-term clinical viability of the adhesive bond, where thermal stress from food and drink causes failure in less durable primers.
- [1] Taira, Y., & Imai, Y. (1995). Primer for bonding resin to metal. Dental Materials, 11(1), 2-6. View Source
